molecular formula C11H23ClN2O B1412664 trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride CAS No. 1174138-03-4

trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

Cat. No. B1412664
CAS RN: 1174138-03-4
M. Wt: 234.76 g/mol
InChI Key: ZHOGOMZHSMFEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-4-Aminomethylcyclohexanecarboxylic acid” is an organic compound with the linear formula H2NCH2C6H10CO2H . It is also known by several synonyms such as AMCA, AMCHA, HAKU, TAMCHA, and Tranexamic acid . It is used as a lysine analogue to characterize binding sites in plasminogen .


Molecular Structure Analysis

The molecular weight of “trans-4-Aminomethylcyclohexanecarboxylic acid” is 157.21 . The SMILES string is NC[C@H]1CCC@@HC(O)=O and the InChI is 1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7- .


Physical And Chemical Properties Analysis

“trans-4-Aminomethylcyclohexanecarboxylic acid” is a powder with a melting point greater than 300 °C (lit.) . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C). It is very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .

Scientific Research Applications

Antifibrinolytic Therapy

This compound is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It’s used in treating various hemorrhagic conditions and to control abnormal bleeding during surgical operations . By blocking the breakdown of fibrin, it helps maintain the stability of blood clots and prevents excessive blood loss.

Characterization of Binding Sites in Plasminogen

As a lysine analogue, this compound is utilized to characterize binding sites in plasminogen . This application is crucial in understanding the interaction between plasminogen and various molecules, which can lead to the development of new therapeutic agents targeting the fibrinolytic system.

Mechanism of Action

Target of Action

Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride is an antifibrinolytic agent . It primarily targets plasminogen, a protein involved in the breakdown of blood clots . By interacting with plasminogen, this compound plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

The compound trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride acts as a lysine analogue, which allows it to bind to plasminogen and inhibit its activation . This interaction prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin, a protein that forms the framework of blood clots . By inhibiting this conversion, the compound helps to prevent the degradation of fibrin and thus stabilizes blood clots .

Biochemical Pathways

The action of trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride affects the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it reduces the breakdown of fibrin, leading to the stabilization of blood clots . This can have downstream effects on other biochemical pathways, particularly those involved in wound healing and hemostasis.

Result of Action

The primary result of the action of trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride is the stabilization of blood clots . By inhibiting fibrinolysis, it helps to prevent excessive bleeding, making it potentially useful in various hemorrhagic conditions .

Safety and Hazards

“trans-4-Aminomethylcyclohexanecarboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOGOMZHSMFEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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